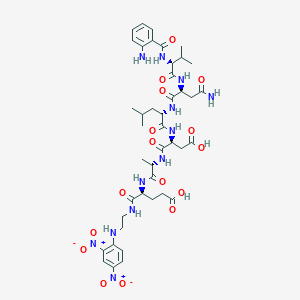
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp: is a quenched fluorometric substrate used primarily in scientific research. This compound is composed of a peptide sequence with the ortho-aminobenzoyl (Abz) group at the N-terminus and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group at the C-terminus . The unique structure of this compound allows it to be used as a substrate in various enzymatic assays, particularly those involving proteases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The ortho-aminobenzoyl (Abz) group is introduced at the N-terminus, and the N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) group is added at the C-terminus .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the principles of SPPS, which is widely used in the pharmaceutical industry for the production of peptides. The process involves the use of automated peptide synthesizers, which can efficiently produce large quantities of peptides with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp primarily undergoes enzymatic cleavage reactions. It is designed to be a substrate for proteases, which cleave the peptide bond between specific amino acids in the sequence .
Common Reagents and Conditions: The enzymatic reactions typically occur under physiological conditions, with the presence of specific proteases being the key reagent. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .
Major Products Formed: The major products formed from the enzymatic cleavage of this compound are the individual peptide fragments. The cleavage of the peptide bond results in the release of the fluorophore, which can be detected and measured .
Applications De Recherche Scientifique
Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a substrate in enzymatic assays to study the activity of proteases. The compound’s unique structure allows it to be used in fluorescence-based assays, where the cleavage of the peptide bond results in a measurable increase in fluorescence .
In biology and medicine, this compound is used to study the activity of proteases involved in various physiological and pathological processes. For example, it can be used to investigate the role of proteases in diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases .
Mécanisme D'action
The mechanism of action of Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp involves its cleavage by specific proteases. The peptide bond between specific amino acids in the sequence is cleaved by the protease, resulting in the release of the fluorophore. The increase in fluorescence can be measured and used to quantify the activity of the protease .
Comparaison Avec Des Composés Similaires
Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp: Another quenched fluorometric substrate with a different peptide sequence.
Abz-(Asn⁶⁷⁰,Leu⁶⁷¹)-Amyloid β/A4 Protein Precursor₇₇₀ (669-674)-EDDnp: A substrate designed to study the activity of β-secretase BACE.
Uniqueness: Abz-Val-Asn-Leu-Asp-Ala-Glu-EDDnp is unique due to its specific peptide sequence and the combination of the Abz and EDDnp groups. This combination allows it to be used in a wide range of enzymatic assays, making it a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C42H58N12O16 |
|---|---|
Poids moléculaire |
987.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[2-(2,4-dinitroanilino)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H58N12O16/c1-20(2)16-28(49-41(65)29(18-32(44)55)51-42(66)35(21(3)4)52-37(61)24-8-6-7-9-25(24)43)40(64)50-30(19-34(58)59)39(63)47-22(5)36(60)48-27(12-13-33(56)57)38(62)46-15-14-45-26-11-10-23(53(67)68)17-31(26)54(69)70/h6-11,17,20-22,27-30,35,45H,12-16,18-19,43H2,1-5H3,(H2,44,55)(H,46,62)(H,47,63)(H,48,60)(H,49,65)(H,50,64)(H,51,66)(H,52,61)(H,56,57)(H,58,59)/t22-,27-,28-,29-,30-,35-/m0/s1 |
Clé InChI |
GKWQBPUDQYNKGN-YOCSTNKPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C2=CC=CC=C2N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



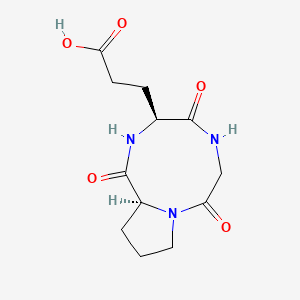
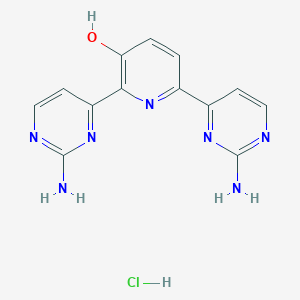
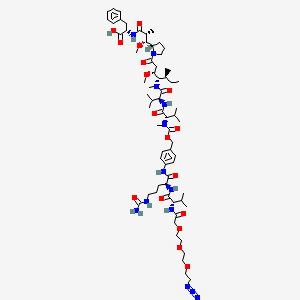
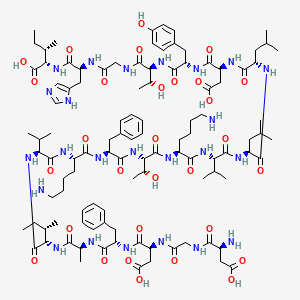
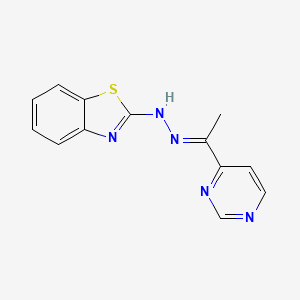
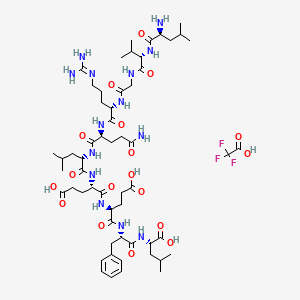
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
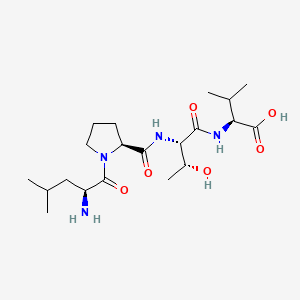
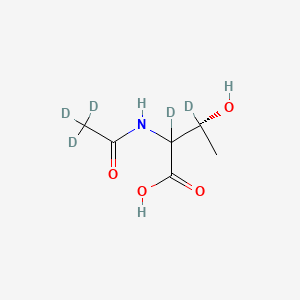
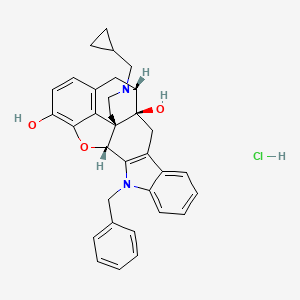
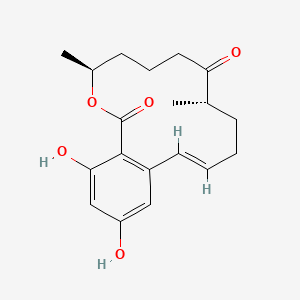
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

